molecular formula C17H18N4O2 B12247018 6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12247018
M. Wt: 310.35 g/mol
InChI Key: YUQYOVGGWISMCU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of pyrazolo and pyrazinyl groups in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the tetrahydroisoquinoline moiety. Common reaction conditions include the use of organic solvents such as tetrahydrofuran and catalysts like palladium or copper complexes. Industrial production methods may involve optimization of these reactions to increase yield and reduce costs .

Chemical Reactions Analysis

6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

6,7-dimethoxy-2-pyrazolo[1,5-a]pyrazin-4-yl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H18N4O2/c1-22-15-9-12-4-7-20(11-13(12)10-16(15)23-2)17-14-3-5-19-21(14)8-6-18-17/h3,5-6,8-10H,4,7,11H2,1-2H3

InChI Key

YUQYOVGGWISMCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC=CN4C3=CC=N4)OC

Origin of Product

United States

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